molecular formula C20H14N6S3 B11512496 3,5-bis[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1,2-thiazole-4-carbonitrile

3,5-bis[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1,2-thiazole-4-carbonitrile

Cat. No.: B11512496
M. Wt: 434.6 g/mol
InChI Key: BNPWPVQZPHKKGJ-UHFFFAOYSA-N
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Description

BIS({[(1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL})-1,2-THIAZOLE-4-CARBONITRILE is a complex organic compound that features a benzimidazole moiety linked to a thiazole ring via a sulfanyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BIS({[(1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL})-1,2-THIAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole derivative, which is then reacted with a thiazole precursor under specific conditions to form the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the formation of the sulfanyl bridge .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

BIS({[(1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL})-1,2-THIAZOLE-4-CARBONITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzimidazole or thiazole rings .

Mechanism of Action

The mechanism of action of BIS({[(1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL})-1,2-THIAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to DNA and proteins, disrupting their normal functions. The thiazole ring can interact with enzymes and receptors, modulating their activities. These interactions can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BIS({[(1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL})-1,2-THIAZOLE-4-CARBONITRILE is unique due to the combination of benzimidazole and thiazole moieties linked by a sulfanyl bridge. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H14N6S3

Molecular Weight

434.6 g/mol

IUPAC Name

3,5-bis(1H-benzimidazol-2-ylmethylsulfanyl)-1,2-thiazole-4-carbonitrile

InChI

InChI=1S/C20H14N6S3/c21-9-12-19(27-10-17-22-13-5-1-2-6-14(13)23-17)26-29-20(12)28-11-18-24-15-7-3-4-8-16(15)25-18/h1-8H,10-11H2,(H,22,23)(H,24,25)

InChI Key

BNPWPVQZPHKKGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CSC3=C(C(=NS3)SCC4=NC5=CC=CC=C5N4)C#N

Origin of Product

United States

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